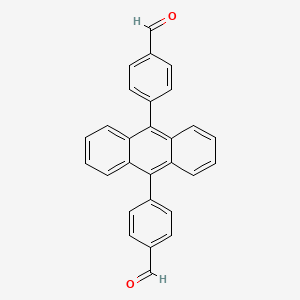

9,10-Bis(4-formylphenyl)anthracene

説明

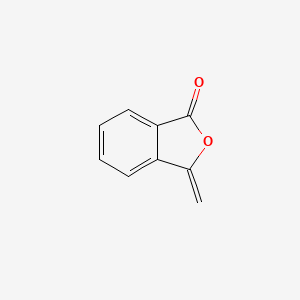

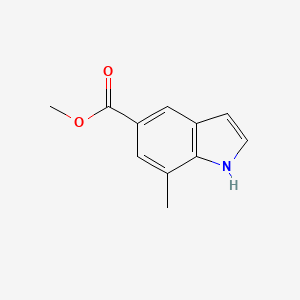

9,10-Bis(4-formylphenyl)anthracene (BFA) is a fluorescent dye that is used in a variety of scientific applications, from biochemical and physiological studies to lab experiments. BFA is a synthetic compound composed of two phenyl rings and an anthracene core. It is a stable, non-toxic, and water-soluble compound that has unique optical and photophysical properties. BFA is used in a variety of scientific fields, including biochemistry, genetics, and pharmacology.

科学的研究の応用

-

Organic Light-Emitting Diodes (OLEDs)

-

Chemiluminescent Fluorophore

-

Cell Imaging

- Summary of Application : Certain derivatives of 9,10-diheteroarylanthracene, a related compound, have been used in cell imaging .

- Methods of Application : These derivatives display aggregation-induced emission (AIE) behaviors, which make them useful for cell imaging applications .

- Results or Outcomes : These AIEgens exhibited excellent bioimaging performance under physiological conditions .

-

Material Science and Organic Optoelectronic Devices

- Summary of Application : 9,10-Bis(4-formylphenyl)anthracene is used as an important intermediate in organic synthesis. It can be used to synthesize various aromatic compounds containing a 4-formylphenyl anthracene unit, which are widely used in the research fields of material science and organic optoelectronic devices .

- Results or Outcomes : The outcomes can also vary widely, but in general, the use of 9,10-Bis(4-formylphenyl)anthracene can enable the synthesis of novel materials with desirable properties for use in optoelectronic devices .

-

Covalent Organic Frameworks (COFs)

- Summary of Application : 9,10-Bis(4-formylphenyl)anthracene is used as a formyl functional ligand linker for COFs in applications of nitrofuran and nitroaromatic explosive detection, photo sterilisation and OLEDs .

- Results or Outcomes : The use of 9,10-Bis(4-formylphenyl)anthracene in COFs has been shown to enable the detection of nitrofuran antibiotics and nitroaromatic explosives, as well as applications in photo sterilisation and OLEDs .

-

Synthesis of Anthracene-Based Derivatives

- Summary of Application : 9,10-Bis(4-formylphenyl)anthracene is used in the synthesis of a series of anthracene-based derivatives, which have applications in various fields including material science and organic optoelectronic devices .

- Methods of Application : The compound is used as a starting material in Suzuki/Sonogashira cross-coupling reactions to synthesize the derivatives .

- Results or Outcomes : The synthesized derivatives exhibit high thermal stability and blue emission with a high quantum yield .

-

Synthesis of Anthracene-Based Derivatives

- Summary of Application : A series of anthracene-based derivatives, namely, 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene and 9,10-bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions . These compounds were fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .

- Methods of Application : The compound is used as a starting material in Suzuki/Sonogashira cross-coupling reactions to synthesize the derivatives .

- Results or Outcomes : The synthesized derivatives exhibit high thermal stability and blue emission with a high quantum yield .

-

Photothermal and Photodynamic Activities

- Summary of Application : 9,10-Bis(4-formylphenyl)anthracene has an anthracene core with two 4-formylphenyl groups at 9,10-positions. It is used in the construction of a porphyrin–anthracene covalent organic framework, Por-DPA-COF, which was constructed by using a porphyrin photosensitizer as the active nodes to provide photothermal and photodynamic activities under irradiation .

- Methods of Application : The compound is used as a linker in the construction of COFs. These frameworks are typically synthesized through condensation reactions that form covalent bonds between the organic building blocks .

- Results or Outcomes : Por-DPA-COF exhibited good photothermal conversion performance and efficient 1 O 2 production capacity thus promoting wound healing without obvious side effects as a novel efficient bactericide .

特性

IUPAC Name |

4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGUWKCPYZVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466366 | |

| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Bis(4-formylphenyl)anthracene | |

CAS RN |

324750-99-4 | |

| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。